molecular formula C9H10N2O2 B13584518 trans-2-(4-Nitrophenyl)cyclopropanamine CAS No. 115977-42-9

trans-2-(4-Nitrophenyl)cyclopropanamine

Cat. No.: B13584518
CAS No.: 115977-42-9
M. Wt: 178.19 g/mol
InChI Key: YTAGFMUMBRBWAV-DTWKUNHWSA-N
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Description

Trans-2-(4-Nitrophenyl)cyclopropanamine: is an organic compound with the molecular formula C9H10N2O2 It is characterized by a cyclopropane ring substituted with a 4-nitrophenyl group and an amine group in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Nitrophenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor, such as a nitrophenyl-substituted alkene, followed by amination. One common method involves the reaction of 4-nitrostyrene with diazomethane to form the cyclopropane ring, followed by reduction and subsequent amination to introduce the amine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Trans-2-(4-Nitrophenyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include various substituted cyclopropanamines and their derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Trans-2-(4-Nitrophenyl)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of trans-2-(4-Nitrophenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of the target molecule, leading to the observed effects.

Comparison with Similar Compounds

  • 2-(4-Nitrophenyl)cyclopropanecarboxylic acid
  • 2-(4-Nitrophenyl)cyclopropanol
  • 2-(4-Nitrophenyl)cyclopropylamine

Comparison: Trans-2-(4-Nitrophenyl)cyclopropanamine is unique due to the presence of both the nitrophenyl and amine groups in the trans configuration. This configuration can influence its reactivity and binding interactions, making it distinct from other similar compounds.

Properties

CAS No.

115977-42-9

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(1R,2S)-2-(4-nitrophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H10N2O2/c10-9-5-8(9)6-1-3-7(4-2-6)11(12)13/h1-4,8-9H,5,10H2/t8-,9+/m0/s1

InChI Key

YTAGFMUMBRBWAV-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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